N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H18ClF2N5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the difluoroethyl group in this compound imparts unique chemical properties, making it distinct from other pyrazole derivatives .
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-19-10(3)12(7-18-19)16-5-11-6-17-20(9(11)2)8-13(14)15/h6-7,13,16H,4-5,8H2,1-3H3 |
InChI Key |
OWMWXAIHFXTTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(N(N=C2)CC(F)F)C)C |
Origin of Product |
United States |
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